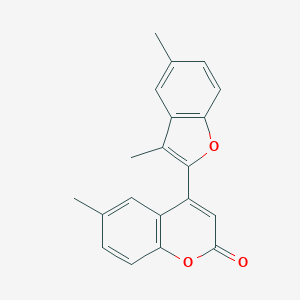
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one” is a chemical compound with the molecular formula C21H18O3 . It has a molecular weight of 318.4 g/mol .
Molecular Structure Analysis
The InChI string of the compound is "InChI=1S/C21H18O3/c1-11-5-8-18-16 (9-11)14 (4)21 (23-18)17-10-19 (22)24-20-13 (3)12 (2)6-7-15 (17)20/h5-10H,1-4H3" . The Canonical SMILES string is "CC1=CC2=C (C=C1)OC (=C2C)C3=CC (=O)OC4=C3C=CC (=C4C)C" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 5, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has 1 rotatable bond . The topological polar surface area is 39.4 Ų . The compound has a complexity of 539 .作用機序
The mechanism of action of 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in oxidative stress, inflammation, and cancer progression. Specifically, this compound has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal models. As an antioxidant, it has been shown to reduce oxidative stress and protect against DNA damage. As an anti-inflammatory agent, it has been found to reduce inflammation and improve insulin sensitivity. Finally, as an anticancer agent, it has been found to inhibit tumor growth and induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, its low toxicity and lack of side effects make it a safe and reliable compound to use in animal studies. However, one limitation of using this compound is its relatively high cost compared to other flavonoids, which may limit its use in larger-scale studies.
将来の方向性
There are several potential future directions for research on 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Finally, the development of new synthesis methods for this compound may help to reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a synthetic compound with several potential applications in scientific research. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for the development of new therapeutic agents. While further research is needed to fully understand its mechanism of action and optimize its efficacy and safety, this compound represents a valuable tool for the study of oxidative stress, inflammation, and cancer progression.
合成法
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one can be synthesized using a variety of methods, including the Pechmann condensation reaction and the Knoevenagel condensation reaction. The Pechmann condensation reaction involves the condensation of a phenol with a β-ketoester in the presence of a Lewis acid catalyst, while the Knoevenagel condensation reaction involves the condensation of an aldehyde with a β-dicarbonyl compound in the presence of a base catalyst. Both methods have been used to successfully synthesize this compound with high yields and purity.
科学的研究の応用
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one has been found to have several potential applications in scientific research. As an antioxidant, it has been shown to scavenge free radicals and protect cells from oxidative damage. As an anti-inflammatory agent, it has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Finally, as an anticancer agent, it has been found to induce apoptosis and inhibit the proliferation of cancer cells.
特性
IUPAC Name |
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-11-4-6-17-14(8-11)13(3)20(23-17)16-10-19(21)22-18-7-5-12(2)9-15(16)18/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCXZNPOGNSNDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one](/img/structure/B356528.png)
![1-(3-Bromophenyl)-7-fluoro-2-(3-isopropoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356529.png)
![7-Bromo-2-(2-furylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356530.png)
![N-[5-Cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-2-ethoxybenzamide](/img/structure/B356531.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356535.png)
![Ethyl 6-(4-methoxybenzoyl)imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356536.png)
![5-ethyl-6-thiophen-3-yl-6H-benzimidazolo[1,2-c]quinazoline](/img/structure/B356538.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(2-furylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356541.png)
![Methyl 1,5-dimethyl-3-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]indole-2-carboxylate](/img/structure/B356542.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B356544.png)
![N-Butyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B356545.png)
![1-(4-Bromophenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356548.png)
![methyl 4-[2-(furan-2-ylmethyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B356549.png)
![1-[5-[(4-Chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea](/img/structure/B356552.png)